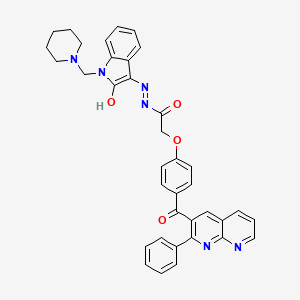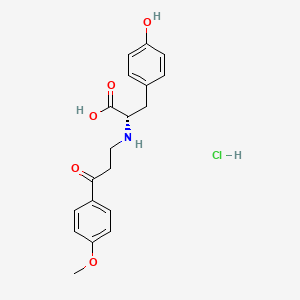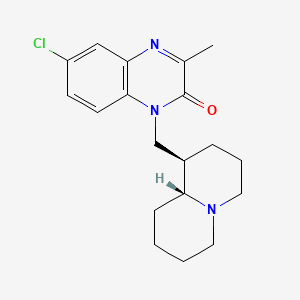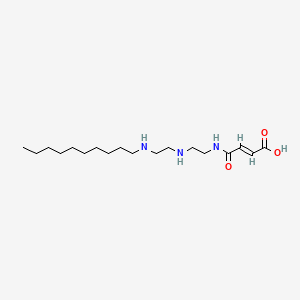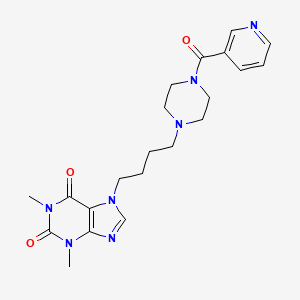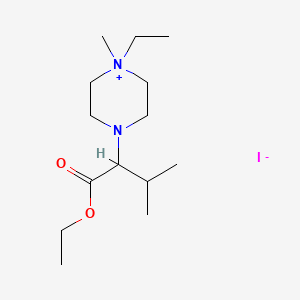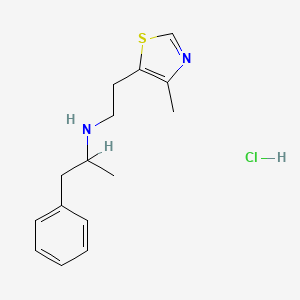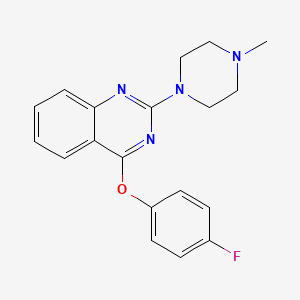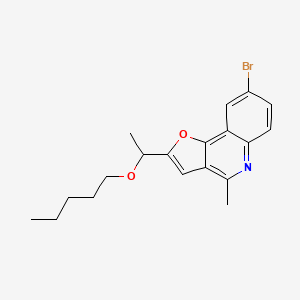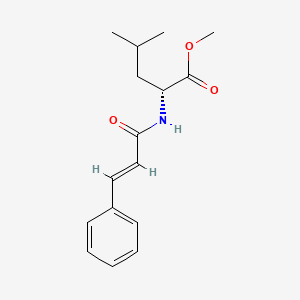
D-Leucine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)- es un compuesto químico con la fórmula molecular C16H21NO3 y un peso molecular de 275.348 . Este compuesto es un derivado de la D-Leucina, un aminoácido esencial, y presenta un grupo fenilpropenil unido al átomo de nitrógeno. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)- implica varios pasos. Un método común incluye la esterificación de D-Leucina con metanol en presencia de un catalizador ácido. El grupo fenilpropenil se introduce luego mediante una reacción con cinamaldehído en condiciones básicas. Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala, asegurando un alto rendimiento y pureza .
Análisis De Reacciones Químicas
D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)- se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con compuestos halogenados, lo que lleva a la formación de nuevos derivados. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores.
Aplicaciones Científicas De Investigación
D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)- se utiliza en varios campos de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Los investigadores estudian sus efectos en los procesos celulares y su potencial como herramienta bioquímica.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)- implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas y receptores, modulando su actividad. El grupo fenilpropenil puede mejorar su afinidad de unión y especificidad, lo que lleva a efectos biológicos distintos. Las vías exactas involucradas dependen del contexto de su uso y los objetivos específicos con los que interactúa .
Comparación Con Compuestos Similares
D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)- se puede comparar con otros compuestos similares, como:
L-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)-: El isómero L del compuesto, que puede tener diferentes actividades biológicas.
D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster etílico, (E)-: Un derivado éster etílico con propiedades químicas potencialmente diferentes.
D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (Z)-: El isómero Z, que puede exhibir diferente reactividad y efectos biológicos. La singularidad de D-Leucina, N-(1-oxo-3-fenil-2-propenil)-, éster metílico, (E)- radica en su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
127852-94-2 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
methyl (2R)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m1/s1 |
Clave InChI |
OXFYLVKTVPTJPQ-ATWMFIQVSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


